molecular formula C14H16N4O4S B5107867 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline

8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline

Cat. No. B5107867
M. Wt: 336.37 g/mol
InChI Key: UVEYUMHNGPWTSR-UHFFFAOYSA-N
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Description

8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline, also known as MNQ, is a chemical compound that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline is not fully understood. However, it has been suggested that 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may also interfere with the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to exhibit cytotoxic effects on cancer cells, while having minimal toxicity on normal cells. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been shown to exhibit antibacterial and antifungal activity. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been shown to exhibit high potency against cancer cells. However, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has some limitations, such as its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. One direction is to further investigate the mechanism of action of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. Another direction is to optimize the synthesis method of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline to increase its yield and purity. Additionally, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may be studied in combination with other compounds to enhance its therapeutic properties. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may be studied for its potential use in the treatment of other diseases, such as bacterial and fungal infections.
Conclusion:
In conclusion, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline is a chemical compound that has been studied for its potential therapeutic properties. Its synthesis method has been optimized to yield high purity and high yield of the compound. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to exhibit antitumor activity, antibacterial and antifungal activity, and anti-inflammatory properties. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline, including investigating its mechanism of action and optimizing its synthesis method. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has the potential to be developed into a therapeutic agent for the treatment of various diseases.

Synthesis Methods

8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline can be synthesized by reacting 5-nitroanthranilic acid with thionyl chloride to form 5-nitroanthraniloyl chloride. This intermediate is then reacted with N-methylpiperazine and dimethylsulfate to form the final product, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. The synthesis method of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been studied for its potential therapeutic properties against various diseases. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been studied for its antibacterial and antifungal properties. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to have potential as an anti-inflammatory agent.

properties

IUPAC Name

8-(4-methylsulfonylpiperazin-1-yl)-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-23(21,22)17-9-7-16(8-10-17)13-5-4-12(18(19)20)11-3-2-6-15-14(11)13/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEYUMHNGPWTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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